molecular formula C8H16N2 B2683211 3-[(2,2-Dimethylpropyl)amino]propanenitrile CAS No. 100551-78-8

3-[(2,2-Dimethylpropyl)amino]propanenitrile

Cat. No.: B2683211
CAS No.: 100551-78-8
M. Wt: 140.23
InChI Key: IDTPNXPTARMCAY-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropyl)amino]propanenitrile is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is also known by its IUPAC name, 3-(neopentylamino)propanenitrile . This compound is characterized by the presence of a nitrile group (-CN) and an amino group (-NH2) attached to a propyl chain, which is further substituted with a 2,2-dimethylpropyl group.

Preparation Methods

The synthesis of 3-[(2,2-Dimethylpropyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2-dimethylpropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

3-[(2,2-Dimethylpropyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Scientific Research Applications

3-[(2,2-Dimethylpropyl)amino]propanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The amino group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

3-[(2,2-Dimethylpropyl)amino]propanenitrile can be compared with other similar compounds, such as:

    3-(tert-Butylamino)propanenitrile: Similar structure but with a tert-butyl group instead of a 2,2-dimethylpropyl group.

    3-(Isopropylamino)propanenitrile: Similar structure but with an isopropyl group instead of a 2,2-dimethylpropyl group.

    3-(Cyclohexylamino)propanenitrile: Similar structure but with a cyclohexyl group instead of a 2,2-dimethylpropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

3-(2,2-dimethylpropylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-8(2,3)7-10-6-4-5-9/h10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTPNXPTARMCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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